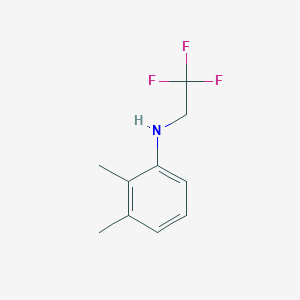

2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

IUPAC Name |

2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7-4-3-5-9(8(7)2)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQIIAOZKJTSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis pathway for 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline

An In-Depth Technical Guide to the Synthesis of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability. The 2,2,2-trifluoroethyl moiety is a particularly valuable functional group in this regard. This guide provides a comprehensive overview of scientifically robust synthesis pathways for this compound, a key intermediate for the development of advanced fluorinated compounds.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful synthesis, purification, and characterization. We will examine three primary synthetic strategies: classical reductive amination, direct N-alkylation, and modern palladium-catalyzed cross-coupling.

Part 1: The Direct Pathway via Reductive Amination

Reductive amination is one of the most powerful and widely used methods for the formation of C-N bonds, valued for its efficiency and operational simplicity. The strategy involves the in situ formation of an imine or iminium ion from an amine and a carbonyl compound, which is then immediately reduced to the target amine.

Mechanism and Scientific Rationale

The reaction between 2,3-dimethylaniline and a trifluoroacetaldehyde equivalent first forms a hemiaminal intermediate, which then dehydrates to form an electrophilic iminium ion. A carefully chosen reducing agent then selectively reduces this iminium ion in the presence of the unreacted carbonyl starting material.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation.[2] It is a mild and selective hydride donor, sufficiently reactive to reduce the iminium intermediate but generally unreactive towards the aldehyde or ketone starting material.[3] This selectivity prevents the formation of the corresponding alcohol byproduct and allows for a one-pot procedure, which is highly advantageous for efficiency.[2] The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 2,3-dimethylaniline and 2,2,2-trifluoroacetaldehyde ethyl hemiacetal.

Materials:

-

2,3-Dimethylaniline

-

2,2,2-Trifluoroacetaldehyde ethyl hemiacetal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethylaniline (1.0 equiv).

-

Dissolve the aniline in anhydrous DCE (to a concentration of approx. 0.2 M).[4]

-

Add 2,2,2-trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv). Stir the mixture at room temperature for 20-30 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel.[4]

Data Summary: Reductive Amination

| Parameter | Condition | Rationale / Reference |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for iminium ions over aldehydes.[2][3] |

| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for NaBH(OAc)₃ reductions.[2] |

| Stoichiometry | Amine:Aldehyde:Reducer ≈ 1:1.2:1.5 | Excess aldehyde and reducer drive the reaction to completion. |

| Temperature | Room Temperature | Mild conditions tolerate a wide range of functional groups.[4] |

| Typical Yield | 70-90% | Dependent on purity of starting materials and purification efficiency. |

Workflow Diagram: Reductive Amination

Caption: Experimental workflow for reductive amination.

Part 2: Synthesis via Direct N-Alkylation

Direct N-alkylation offers an alternative, straightforward approach using a strong electrophile. This method relies on the nucleophilic character of the aniline nitrogen attacking an alkyl group bearing an excellent leaving group.

Mechanism and Scientific Rationale

This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. 2,3-dimethylaniline acts as the nucleophile, and a 2,2,2-trifluoroethyl species with a highly effective leaving group serves as the electrophile. Trifluoromethanesulfonate (triflate, OTf) is an exceptional leaving group due to the high stability of the resulting triflate anion, making reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate highly reactive alkylating agents.[5]

The reaction generates triflic acid as a byproduct, which would protonate the starting aniline, rendering it non-nucleophilic. Therefore, a non-nucleophilic base, such as diisopropylethylamine (DIEA) or 2,6-lutidine, is required to scavenge the acid and ensure the reaction proceeds to completion.

Experimental Protocol: N-Alkylation

Objective: To synthesize this compound via direct alkylation.

Materials:

-

2,3-Dimethylaniline

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate[5]

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask under an inert atmosphere, dissolve 2,3-dimethylaniline (1.0 equiv) and DIEA (1.5 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 equiv) in DCM dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

-

Perform an aqueous workup as described in the reductive amination protocol (Part 1, steps 7-8).

-

Purify the crude product by flash column chromatography.

Data Summary: N-Alkylation

| Parameter | Condition | Rationale / Reference |

| Alkylating Agent | 2,2,2-Trifluoroethyl triflate | Triflate is an excellent leaving group, enhancing reactivity.[5] |

| Base | Diisopropylethylamine (DIEA) | Non-nucleophilic base to neutralize generated acid. |

| Solvent | Dichloromethane (DCM) | Aprotic solvent suitable for SN2 reactions. |

| Temperature | 0 °C to Room Temperature | Controls the initial rate of the highly exothermic reaction. |

| Typical Yield | 65-85% | Can be lower than reductive amination due to potential side reactions. |

Part 3: The Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its remarkable versatility and functional group tolerance. This method allows for the formation of C-N bonds under conditions that are often milder than classical methods.[6]

Mechanism and Scientific Rationale

The reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide or triflate (e.g., 1-bromo-2,3-dimethylbenzene) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine (2,2,2-trifluoroethylamine). In the presence of a base, the amine is deprotonated, and subsequent reductive elimination from the palladium center yields the desired N-arylated product and regenerates the Pd(0) catalyst.[7]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium. Bulky, electron-rich ligands, such as XPhos or SPhos, are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[8] The choice of base (e.g., K₃PO₄, NaOtBu) is also crucial for the deprotonation of the amine within the palladium coordination sphere.[8]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize the target compound from 1-bromo-2,3-dimethylbenzene and 2,2,2-trifluoroethylamine.

Materials:

-

1-Bromo-2,3-dimethylbenzene

-

2,2,2-Trifluoroethylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene or Dioxane, anhydrous and degassed

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a glovebox, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.025 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask.

-

Add the aryl bromide (1.0 equiv) and anhydrous, degassed toluene.

-

Add 2,2,2-trifluoroethylamine (1.2 equiv).

-

Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry, filter, and concentrate as previously described.

-

Purify the product by flash column chromatography.

Catalytic Cycle Diagram: Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 4: Purification and Characterization

Purification

Regardless of the synthetic route, purification is essential to isolate the target compound from starting materials, reagents, and byproducts.

-

Flash Column Chromatography: This is the most common method for purification. A solvent system of ethyl acetate in hexanes or heptanes is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.

-

Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective and scalable purification method. A suitable solvent system must be identified where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the aromatic protons on the dimethylaniline ring, the two methyl groups (singlets), the methylene (-CH₂-) group adjacent to the nitrogen (a quartet due to coupling with the CF₃ group), and the N-H proton (a broad singlet or triplet). The expected chemical shifts for the aromatic and methyl protons can be compared to the starting 2,3-dimethylaniline.[9]

-

¹³C NMR: Will show the expected number of aromatic and aliphatic carbons. The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling.

-

¹⁹F NMR: Will show a single signal (a triplet due to coupling with the adjacent CH₂ group) confirming the presence of the CF₃ group.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₀H₁₂F₃N, MW: 203.20 g/mol ).[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This guide has detailed three robust and distinct pathways for the synthesis of this compound.

-

Reductive Amination is a highly reliable and often high-yielding classical method that is ideal for straightforward, large-scale synthesis.

-

Direct N-Alkylation provides a mechanistically simple alternative, though it requires a highly reactive and specialized alkylating agent.

-

Buchwald-Hartwig Amination represents the state-of-the-art in C-N bond formation, offering broad substrate scope and high functional group tolerance, making it invaluable in complex molecule synthesis where other methods may fail.

The optimal choice of synthetic route will depend on factors specific to the research or development context, including the availability of starting materials, required scale, cost considerations, and the need for functional group compatibility in more elaborate synthetic campaigns. Each method, when executed with care, provides a reliable entry point to this valuable fluorinated building block.

References

- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.

- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00491]

- Guidechem. N-(2,2,2-trifluoroethyl)aniline | CAS No.351-61-1 Synthetic Routes. [URL: https://www.guidechem.com/product-351-61-1.html]

- Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(33), 20431-20435. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03379d]

- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.

- Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03379d]

- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. [URL: https://www.benchchem.

- ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. [URL: https://www.researchgate.

- CONICET Digital. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [URL: https://ri.conicet.gov.ar/handle/11336/186595]

- Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [URL: https://www.rsc.

- Google Patents. (2010). CN101245020B - Process for synthesizing 2,3-difluoroaniline. [URL: https://patents.google.

- ResearchGate. Friedel–Crafts alkylation of N,N-dimethylaniline. [URL: https://www.researchgate.net/publication/355325983_Recent_Advances_in_the_Stetter_Reaction_and_Its_Applications_in_the_Synthesis_of_Heterocyclic_Systems]

- National Institutes of Health. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383188/]

- BenchChem. Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Purification. [URL: https://www.benchchem.

- Wageningen University & Research. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [URL: https://edepot.wur.nl/603078]

- PubChem. 2,3-dimethyl-N-[2-(trifluoromethoxy)ethyl]aniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/65804492]

- Righi, M., et al. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. The Journal of Organic Chemistry, 76(2), 704-7. [URL: https://pubmed.ncbi.nlm.nih.gov/21175194/]

- BLDpharm. This compound. [URL: https://www.bldpharm.com/products/1021088-29-8.html]

- ChemicalBook. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/87-59-2_1HNMR.htm]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/28585661]

- ACS Publications. The Journal of Organic Chemistry Vol. 91 No. 2. [URL: https://pubs.acs.org/toc/joceah/91/2]

- Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [URL: https://www.jocpr.

- International Union of Crystallography. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [URL: https://journals.iucr.org/e/issues/2024/01/00/ga2034/index.html]

- National Institutes of Health. Difluoroalkylation of Anilines via Photoinduced Methods. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454378/]

- Google Patents. (1981). EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline. [URL: https://patents.google.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [URL: https://www.organic-chemistry.org/abstracts/lit2/028.shtm]

- MySkinRecipes. This compound. [URL: https://myskinrecipes.com/ingredients/2-3-dimethyl-n-2-2-2-trifluoroethyl-aniline]

- University of Milan. B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. [URL: https://air.unimi.it/retrieve/handle/2434/923984/1609170/acs.organomet.2c00539.pdf]

- National Institutes of Health. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9390231/]

- SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [URL: https://typeset.io/papers/nmr-spectra-of-some-nitro-substituted-n-alkylanilines-iii-2v15h91n7l]

- Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. [URL: https://www.jmaterenvironsci.com/index.php/JMES/article/view/2855]

- PubChem. 2,2,2-Trifluoroethyl trifluoromethanesulfonate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/80366]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 9. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum [chemicalbook.com]

- 10. 1021088-29-8|this compound|BLD Pharm [bldpharm.com]

2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline CAS number and structure

An In-depth Technical Guide to 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized aromatic amine intermediate. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceuticals and agrochemicals. The document delves into the compound's core characteristics, logical synthetic pathways, and its strategic importance in modern drug discovery, emphasizing the rationale behind its molecular design.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aniline derivative characterized by the presence of two methyl groups on the aromatic ring and a trifluoroethyl group on the amine nitrogen.

Chemical Structure:

Caption: Chemical structure of this compound.

The strategic placement of the trifluoroethyl moiety is critical. In medicinal chemistry, the introduction of fluorine atoms is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The strong carbon-fluorine bond is resistant to metabolic oxidation, often preventing the formation of reactive metabolites—a common issue with aniline-containing compounds[1].

Table 1: Compound Identification and Properties

| Identifier | Value | Source |

| CAS Number | 1021088-29-8 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂F₃N | [2][5] |

| Molecular Weight | 203.20 g/mol | [2][3] |

| IUPAC Name | This compound | [5] |

| SMILES | FC(F)(F)CNC1=CC=CC(C)=C1C | [3] |

| Appearance | Yellow to brown oily liquid (estimated) | [6] |

| Storage | 2-8°C | [2][4] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is not extensively detailed in publicly available literature, as it is primarily a building block rather than a final product. However, a logical and industrially scalable approach is the reductive amination of 2,3-dimethylaniline with 2,2,2-trifluoroacetaldehyde.

Causality of Method Selection: Reductive amination is a robust and high-yielding method for forming C-N bonds. This two-step, one-pot process involves the initial formation of a hemiaminal, which then dehydrates to a Schiff base (iminium ion). A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, then reduces the imine to the target secondary amine. STAB is often preferred due to its mild nature, tolerance of various functional groups, and lack of toxicity compared to cyanide-based reagents.

Proposed Synthetic Pathway:

Caption: Proposed synthesis via reductive amination.

This pathway offers high selectivity for the mono-alkylated product, which is crucial for maintaining the purity of the intermediate for subsequent synthetic steps.

Applications in Drug Discovery and Agrochemicals

This compound serves as a critical intermediate, valued for the unique combination of its structural features.[2]

-

Enhanced Metabolic Stability: The trifluoroethyl group significantly blocks N-dealkylation and oxidation at the alpha-carbon, common metabolic pathways for secondary amines. This enhances the pharmacokinetic profile of a potential drug candidate by increasing its half-life and reducing the likelihood of generating toxic metabolites.[2][4]

-

Modulation of Physicochemical Properties: The lipophilic nature of the dimethyl-substituted aromatic ring combined with the electron-withdrawing trifluoroethyl group allows for fine-tuning of a molecule's overall lipophilicity (LogP) and electronic properties. This is essential for optimizing membrane permeability and target binding interactions.[2]

-

Scaffold for Bioactive Molecules: The 2,3-disubstituted aniline core is a prevalent scaffold in a wide range of bioactive compounds, including kinase inhibitors and other anti-tumor agents.[7] This intermediate provides a ready-to-use building block for constructing complex molecules in these therapeutic areas.

The aniline motif itself is a "structural alert" in drug discovery, often associated with toxicity.[1] However, strategic modifications, such as the N-trifluoroethylation seen here, represent a key chemical strategy to mitigate these risks while retaining the beneficial scaffolding properties of the aniline core.

Self-Validating Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative, field-proven workflow for the N-alkylation of anilines. The self-validating nature comes from the in-process checks (TLC) and a final purification step that ensures the identity and purity of the final product.

Workflow Diagram:

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,3-dimethylaniline (1.0 eq) and anhydrous dichloromethane (DCM).

-

Imine Formation: Cool the solution to 0 °C. Add 2,2,2-trifluoroacetaldehyde (1.1 eq), often supplied as its hydrate, to the stirred solution. Allow the mixture to stir at room temperature for 1 hour. The formation of the intermediate iminium species is critical before reduction.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, monitoring for any exotherm. The slow addition maintains control over the reduction rate.

-

Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Safety and Handling

-

Toxicity: Aniline derivatives should be handled with care as they can be toxic upon inhalation, ingestion, or skin contact. The trifluoromethyl group may introduce additional metabolic considerations.

-

Handling: Conduct all manipulations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C to ensure its stability.[2][4]

References

-

This compound - MySkinRecipes. [Link]

-

This compound | C10H12F3N - PubChem. [Link]

-

This compound - MySkinRecipes (Thai). [Link]

-

N,N-dimethyl aniline, 121-69-7 - The Good Scents Company. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [myskinrecipes.com]

- 3. 1021088-29-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | C10H12F3N | CID 28585661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-dimethyl aniline, 121-69-7 [thegoodscentscompany.com]

- 7. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, MS) of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound (CAS No. 1021088-29-8) represents a fascinating molecular scaffold, combining the electron-rich, sterically defined xylidine core with the powerfully electron-withdrawing and lipophilic trifluoroethyl group.[1][2] This unique combination makes it a valuable synthon for agrochemicals, pharmaceuticals, and advanced polymers.

This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this molecule. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the analytical choices and interpretive logic. We will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by detailed, self-validating experimental protocols. This document is intended for researchers and drug development professionals who require a robust, multi-technique approach to structural verification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments, respectively.

Expertise & Experience: Predicted Spectral Features

The electronic environment of the molecule is dictated by the interplay between the electron-donating methyl (-CH₃) groups and the inductive electron-withdrawing effect of the N-trifluoroethyl group. These effects govern the chemical shifts (δ) observed in the spectra.

-

¹H NMR: The proton spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. The aromatic region will be complex due to the substitution pattern, showing distinct signals for the three aromatic protons. The ethyl group will exhibit characteristic coupling between the methylene (-CH₂-) and trifluoromethyl (-CF₃) groups.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the 10 unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms and the overall electronic structure. The carbons attached to fluorine will show characteristic coupling (¹J-CF, ²J-CF).

-

¹⁹F NMR: This experiment is crucial for confirming the trifluoroethyl moiety. A single resonance is expected, which will be coupled to the adjacent methylene protons, resulting in a characteristic triplet.

Trustworthiness: Self-Validating Experimental Protocol (¹H, ¹³C, ¹⁹F NMR)

This protocol ensures reproducibility and high-quality data acquisition. The choice of solvent and internal standard is critical for accurate chemical shift referencing.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for many aniline derivatives due to its good dissolving power and relatively clean spectral window.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C NMR).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a spectral width of approximately 12 ppm, a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire the spectrum with proton decoupling, a spectral width of ~220 ppm, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum with a spectral width appropriate for fluorinated organic compounds, typically referenced to an external standard like CFCl₃.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Data Presentation: Predicted NMR Data Summary

| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 6.8 - 7.2 | m | 3H, Aromatic (Ar-H) |

| ~3.8 | q | 2H, N-CH₂-CF₃ | |

| ~3.5 | br s | 1H, N-H | |

| ~2.3 | s | 3H, Ar-CH₃ | |

| ~2.1 | s | 3H, Ar-CH₃ | |

| ¹³C NMR | 145 - 150 | s | Ar-C (C-N) |

| 120 - 140 | s | Ar-C (quaternary) | |

| 115 - 130 | s | Ar-CH | |

| ~124 | q, ¹JCF ≈ 277 Hz | CF₃ | |

| ~45 | q, ²JCF ≈ 35 Hz | N-CH₂ | |

| ~20 | s | Ar-CH₃ | |

| ~15 | s | Ar-CH₃ | |

| ¹⁹F NMR | -70 to -75 | t | CF₃ |

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: Predicted Characteristic Absorptions

The structure of this compound contains several IR-active functional groups whose vibrational frequencies are well-established.

-

N-H Stretch: The secondary amine N-H bond will exhibit a moderate absorption band.

-

C-H Stretches: Separate absorptions are expected for the aromatic C-H bonds (typically >3000 cm⁻¹) and the aliphatic C-H bonds of the methyl and methylene groups (typically <3000 cm⁻¹).

-

C=C Stretch: Aromatic ring stretching vibrations will appear as a series of bands in the fingerprint region.

-

C-F Stretches: The most prominent feature will be one or more very strong and sharp absorption bands associated with the C-F stretching vibrations of the -CF₃ group.[4]

Trustworthiness: Self-Validating Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal to no sample preparation, ensuring high throughput and sample integrity.[5][6][7]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean.

-

Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

-

Sample Analysis:

-

Place a single drop of the neat liquid this compound directly onto the center of the ATR crystal.

-

If the sample is volatile, cover it with a volatile sample cover.

-

Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if comparing the spectrum to a traditional transmission spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Visualization: FTIR Analysis Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Data Presentation: Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350 - 3450 | Medium | N-H Stretch | Secondary Amine |

| 3020 - 3100 | Medium-Weak | C-H Stretch | Aromatic |

| 2850 - 2980 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1580 - 1620 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1100 - 1350 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

Expertise & Experience: Predicted Molecular Ion and Fragmentation

The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a key diagnostic feature.[8]

-

Molecular Ion (M⁺): The compound C₁₀H₁₂F₃N has a monoisotopic mass of 203.0922 Da. The EI spectrum should show a clear molecular ion peak at m/z 203.

-

Fragmentation Pattern: Aromatic amines are known to undergo specific fragmentation pathways.[9][10] The primary fragmentation is often α-cleavage, the breaking of a bond adjacent to the nitrogen atom.

-

Loss of a methyl radical (-CH₃): While possible from the aromatic ring, this is less favored than cleavage at the N-alkyl chain.

-

Benzylic-type cleavage: Cleavage of the C-C bond in the ethyl group is unlikely.

-

α-Cleavage at the N-CH₂ bond: The most likely significant fragmentation will be the cleavage of the bond between the nitrogen and the trifluoroethyl group or rearrangement and loss of fragments from the side chain. The stability of the resulting ions will dictate the major fragment peaks observed. A common fragmentation for aromatic amines involves the loss of HCN from the ring after initial fragmentation.[8]

-

Trustworthiness: Self-Validating Experimental Protocol (EI-GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method, providing separation from any potential impurities before the sample enters the mass spectrometer.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Method:

-

Injector: Set to 250°C with a split ratio (e.g., 50:1) to avoid overloading the column.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program should be optimized to ensure good separation and peak shape.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Interface Temperature: Set to 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Detector: Allow a solvent delay of ~3 minutes to prevent the solvent peak from saturating the detector.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺) at m/z 203.

-

Propose structures for the major fragment ions based on logical fragmentation pathways.

-

Visualization: GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis.

Data Presentation: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Identity |

| 203 | High | [M]⁺ (Molecular Ion) |

| 188 | Medium | [M - CH₃]⁺ |

| 120 | High | [M - CH₂CF₃]⁺ |

| 91 | Medium | Tropylium ion (rearrangement) |

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and fluorine substitution. FTIR spectroscopy rapidly confirms the presence of key functional groups, particularly the N-H and C-F bonds. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and predictive data outlined in this guide constitute a robust, scientifically-grounded methodology for the unambiguous characterization of this and structurally related molecules, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.

References

- BLDpharm. This compound.

- Chem LibreTexts.

- Drawell.

- eGyanKosh.

- HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- Huang, Z., et al.

- PubChem. This compound.

- YouTube.

- Whitman College. GCMS Section 6.

- Jasco Inc. Sampling Techniques for FTIR Spectroscopy.

- Wikipedia.

- University of Regensburg.

- University of Florida.

- ResearchGate.

- ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

Sources

- 1. 1021088-29-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C10H12F3N | CID 28585661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. researchgate.net [researchgate.net]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility Profile of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline in Organic Solvents

This guide provides a comprehensive technical overview of the methodologies for determining the solubility profile of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications in synthesis, formulation, and analytical development.

Introduction

This compound, with the chemical formula C₁₀H₁₂F₃N, is an aromatic amine derivative.[1][2] Its structure, featuring a substituted aniline ring and a trifluoroethyl group, suggests a nuanced solubility behavior that is critical for its application in pharmaceutical and agrochemical research. The presence of both hydrophobic (dimethylaniline) and lipophilic/hydrophobic (trifluoroethyl) moieties influences its interaction with various organic solvents. This guide will not only explore the theoretical underpinnings of its solubility but also provide practical, step-by-step protocols for its empirical determination and prediction.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution equals the rate of precipitation.[3] This equilibrium is governed by the chemical potentials of the solute in its solid state and in the saturated solution.[3] For this compound, its solubility in a given organic solvent is primarily influenced by two key factors: the solute's crystal lattice energy and the solvation energy.

A fundamental principle in predicting solubility is the concept of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5][6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4][6] The polarity of this compound is complex; the aromatic ring and alkyl groups contribute to its nonpolar character, while the amine group and the highly electronegative fluorine atoms introduce polarity. Therefore, its solubility is expected to vary significantly across a range of organic solvents with differing polarities.

Modern approaches to solubility prediction often employ thermodynamic cycles and machine learning models.[7][8][9][10] These methods can provide rapid and generalized predictions for the solubility of neutral organic molecules in a wide array of solvents and temperatures.[7][9][10]

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The choice of method often depends on the required precision, the amount of substance available, and the throughput needed.

Shake-Flask Method (Equilibrium Method)

This is a traditional and widely accepted method for determining equilibrium solubility.[4] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units of mg/mL, g/L, or mol/L.

Workflow for the Shake-Flask Method

Caption: A stepwise workflow for determining equilibrium solubility using the shake-flask method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, automated HTS methods are employed. These methods are often based on kinetic solubility measurements.

Protocol (Conceptual):

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Dispensing: The stock solution is dispensed into a multi-well plate.

-

Solvent Addition: The target organic solvents are added to the wells.

-

Precipitation and Detection: The mixture is observed for the formation of a precipitate. This can be detected by nephelometry (light scattering) or UV-Vis spectroscopy. The concentration at which precipitation occurs is a measure of its kinetic solubility.

High-Throughput Solubility Screening Workflow

Caption: A conceptual workflow for high-throughput kinetic solubility screening.

Predicted Solubility Profile

While experimental determination is the gold standard, a qualitative prediction of the solubility of this compound in common organic solvents can be made based on the "like dissolves like" principle.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Solvents | Hexane, Toluene | Low to Moderate | The aromatic ring and methyl groups of the solute have some affinity for nonpolar solvents. However, the polar amine and trifluoroethyl groups may limit solubility. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the solute without the steric hindrance of hydrogen bonding, making them good candidates for solubilization. |

| Polar Protic Solvents | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors and acceptors. The amine group of the solute can accept hydrogen bonds, but the bulky nature of the molecule might hinder extensive solvation. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and are generally excellent solvents for a wide range of organic compounds, including anilines. |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3]

-

pH (in aqueous-organic mixtures): The basicity of the aniline nitrogen means that in the presence of an acidic aqueous phase, it can be protonated to form a more polar salt, which would significantly alter its partitioning and solubility in the organic phase.

-

Presence of Impurities: The purity of both the solute and the solvent can affect the measured solubility.

Conclusion

The solubility profile of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a framework for understanding and determining this profile, from the underlying theoretical principles to practical experimental protocols. A systematic approach, combining predictive assessment with empirical determination using methods like the shake-flask technique, will yield the most reliable and comprehensive solubility data for this compound.

References

-

Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28585661, this compound. Retrieved January 20, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031730, 2-Methyl-3-(2,2,2-trifluoroethyl)aniline. Retrieved January 20, 2026, from [Link].

-

Pergamon Press. (n.d.). SOLUBILITY DATA SERIES. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

Reddit. (2014, September 14). Solubility in organic solvents and water. [Link]

-

Unnamed author. (2024, October 14). 7 Easy Tests to Identify Organic Compounds in the Field. [Link]

-

Unnamed author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unnamed author. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

Unnamed author. (n.d.). Solubility test for Organic Compounds. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H12F3N | CID 28585661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability and suppliers of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline

An In-Depth Technical Guide to 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline for Advanced Research

Introduction: A Strategic Building Block in Modern Chemistry

This compound (CAS No. 1021088-29-8) is an aromatic amine of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical development.[1][2] Its unique molecular architecture, which combines a dimethylated aniline core with a trifluoroethyl group, offers a strategic advantage in designing molecules with tailored physicochemical properties. The presence of the trifluoromethyl moiety is particularly notable for its ability to enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[1] This guide provides an in-depth analysis of the compound's commercial availability, physicochemical properties, safety protocols, and potential applications, serving as a critical resource for researchers and drug development professionals.

Part 1: Commercial Availability and Procurement

This compound is primarily available as a research-grade chemical from specialized suppliers. It is typically synthesized for niche applications and is not produced on a large industrial scale. Procurement is generally straightforward through online catalogs of fine chemical providers, who offer various quantities suitable for laboratory and pilot-scale projects.

Comparative Supplier Analysis

For researchers, selecting a reliable supplier is paramount to ensure the integrity and reproducibility of experimental results. The following table summarizes key suppliers offering this compound, highlighting typical purity levels and available quantities.

| Supplier | CAS Number | Purity | Available Quantities | Storage |

| BLDpharm | 1021088-29-8 | ≥ 97% | Custom | Cold-chain transport suggested[3] |

| MySkinRecipes | 1021088-29-8 | 97% | 100mg, 250mg, 500mg, 1g, 5g[2] | 2-8°C[2] |

Note: Availability and pricing are subject to change. Researchers should contact suppliers directly for current information and to request certificates of analysis (CoA).

Part 2: Physicochemical & Safety Profile

Understanding the fundamental properties and handling requirements of a chemical is a prerequisite for safe and effective experimentation.

Key Compound Properties

| Property | Value | Source |

| CAS Number | 1021088-29-8 | [2][3] |

| Molecular Formula | C₁₀H₁₂F₃N | [2][4] |

| Molecular Weight | 203.2 g/mol | [2] |

| Appearance | Not explicitly defined, but related anilines are typically light yellow to colorless liquids. | [5][6] |

| Storage Temperature | 2-8°C | [2] |

Safety, Handling, and Storage

Hazard Profile (Inferred from Related Compounds):

-

Serious Eye Irritation (H319): Causes serious eye irritation.[7][8]

-

Respiratory Irritation (H335): May cause respiratory irritation.[7]

-

Acute Toxicity: May be harmful if swallowed or in contact with skin.[9]

Recommended Handling Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[8][10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents and sources of ignition.[5][7] The recommended storage temperature is between 2-8°C.[2]

Part 3: Synthesis & Mechanistic Insights

While specific synthesis patents for this exact molecule were not identified, a logical and widely used method for its preparation is the reductive amination of 2,3-dimethylaniline with 2,2,2-trifluoroacetaldehyde or a suitable equivalent. This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine.

Proposed Synthesis Workflow: Reductive Amination

The diagram below illustrates the proposed two-step synthesis pathway from commercially available starting materials.

Caption: Proposed synthesis via reductive amination.

Exemplary Experimental Protocol

This protocol is a representative method based on standard procedures for reductive amination of anilines.[11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: Add 2,2,2-trifluoroacetaldehyde hydrate (1.2 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to control gas evolution.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (as monitored by TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.

Part 4: Applications in Research & Development

The primary value of this compound lies in its utility as a versatile intermediate for creating more complex molecules.[1] The aniline scaffold is a prevalent substructure in medicinal chemistry, and modifications to it are a key strategy in drug discovery.[12][13]

Causality of Structural Features

The specific combination of the dimethylaniline core and the N-trifluoroethyl group imparts desirable properties to potential drug candidates or agrochemicals.

Caption: Relationship between structure and application potential.

-

Dimethylaniline Core: The methyl groups provide steric bulk and increase lipophilicity, which can influence how a molecule fits into a protein's binding pocket and its ability to cross cell membranes. They also modify the electronic properties of the aniline ring.

-

N-trifluoroethyl Group: This is a critical feature. The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of the aniline nitrogen, affecting its binding interactions. Crucially, the trifluoroethyl group serves as a bioisostere for other alkyl groups but is highly resistant to metabolic oxidation (N-dealkylation), a common pathway for drug metabolism that can lead to inactivation or the formation of reactive metabolites.[1] This enhances the compound's metabolic stability and prolongs its biological half-life.

This compound is therefore an ideal starting point for synthesizing novel compounds in areas such as:

-

Pharmaceuticals: As a building block for kinase inhibitors, GPCR modulators, and other therapeutic agents where aniline scaffolds are common.[6][13]

-

Agrochemicals: For the development of new herbicides, pesticides, and fungicides with improved efficacy and environmental persistence profiles.[1][6]

Conclusion

This compound is a specialized but valuable chemical intermediate for advanced research. While its commercial availability is limited to a few suppliers, it can be reliably procured for laboratory-scale synthesis. Its true potential is realized in its application as a strategic building block, where its unique structural motifs—the dimethylaniline core and the metabolically robust N-trifluoroethyl group—can be leveraged to design next-generation pharmaceuticals and agrochemicals with enhanced performance profiles. Adherence to strict safety protocols, inferred from related aniline compounds, is essential for its handling and use in any research setting.

References

-

MySkinRecipes. This compound. [Link]

-

Alfa Aesar. Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. (2008-10-11). [Link]

-

Loba Chemie. 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. (2019-01-31). [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]

- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.

-

ACS Publications. The Journal of Organic Chemistry Vol. 91 No. 2. [Link]

- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

-

Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. 1021088-29-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C10H12F3N | CID 28585661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abdurrahmanince.net [abdurrahmanince.net]

- 6. chemimpex.com [chemimpex.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. jocpr.com [jocpr.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of Trifluoroethylated Anilines

This guide provides an in-depth overview of the essential safety and handling precautions for trifluoroethylated anilines, a class of compounds increasingly utilized in pharmaceutical and agrochemical research and development. Synthesizing technical data with field-proven expertise, this document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work.

Understanding the Inherent Hazards of Trifluoroethylated Anilines

Trifluoroethylated anilines, while valuable synthetic intermediates, possess a toxicological profile that demands rigorous adherence to safety protocols. Their hazards are rooted in their chemical structure: the aromatic amine group, a known toxicophore, and the trifluoroethyl moiety, which can influence metabolic pathways and increase lipophilicity, potentially enhancing systemic toxicity.

The primary hazards associated with this class of compounds include:

-

Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4] Acute exposure can lead to methemoglobinemia, a condition where the blood's ability to transport oxygen is dangerously reduced, causing symptoms like cyanosis (a bluish tint to the skin, lips, and nails), headache, dizziness, nausea, and in severe cases, unconsciousness and death.[5][6][7]

-

Skin and Eye Irritation/Corrosion: These compounds can cause severe skin irritation and serious eye damage.[3][4][5][8][9] Prolonged or repeated skin contact can lead to dermatitis and allergic reactions.[8]

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood, hematopoietic system, liver, and kidneys.[3][5]

-

Carcinogenicity and Mutagenicity: While specific data for all trifluoroethylated anilines is not available, aniline itself is a suspected carcinogen, and many aromatic amines are known to be mutagenic.[8][10][11] Therefore, it is prudent to handle these compounds as potential carcinogens.

-

Environmental Hazards: Trifluoroethylated anilines are often toxic to aquatic life with long-lasting effects.[4][12] Releases into the environment must be strictly avoided.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. These are designed to isolate the hazard from the worker.

-

Chemical Fume Hoods: All work involving trifluoroethylated anilines, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[13][14] The hood sash should be kept as low as possible to maximize containment.[14][15]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.[1][16]

-

Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems is highly recommended to provide a physical barrier between the operator and the chemical.

Experimental Workflow: Safe Weighing and Transfer

Caption: Workflow for weighing and transferring trifluoroethylated anilines.

Personal Protective Equipment (PPE): Essential for Individual Protection

While engineering controls are primary, PPE provides a crucial barrier in case of accidental exposure. The selection of appropriate PPE is critical.

| PPE Component | Specification | Rationale |

| Gloves | Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended. Nitrile gloves are NOT recommended for prolonged contact with aniline and its derivatives.[10] Double gloving is a best practice. | Provides a chemical-resistant barrier to prevent skin absorption, a primary route of exposure.[6] The correct glove material is essential as some common lab gloves, like nitrile, offer insufficient protection against anilines. |

| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant splash hazard.[10][17] | Protects the eyes from splashes, which can cause severe and irreversible damage.[3][4][8] |

| Body Protection | A fully buttoned, long-sleeved laboratory coat is required.[10] For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or suit should be worn.[17][18] | Protects the skin from contamination and prevents the transfer of chemicals outside the laboratory. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if there is a risk of inhalation exposure, such as during a large spill or when engineering controls are not sufficient.[5][19] Users must be medically cleared, trained, and fit-tested.[10] | Prevents the inhalation of toxic vapors, which can lead to systemic poisoning.[3][5] |

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to preventing accidents and exposures.

Handling:

-

Always handle trifluoroethylated anilines in a well-ventilated area, preferably a chemical fume hood.[1][13]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][14][16]

-

Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[12][14][15]

-

Use the smallest quantity of material necessary for the experiment.

Storage:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][3][12]

-

Store separately from incompatible materials such as strong oxidizing agents and acids.[3][12]

-

Ensure that storage areas have secondary containment to prevent the spread of material in case of a leak.[20]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

Accidental Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an emergency eyewash station, holding the eyelids open.[5][10][21] Seek immediate medical attention.[5][10]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[10][16][21] Seek immediate medical attention.[5][10]

-

Inhalation: Move the victim to fresh air immediately.[10][16][21] If breathing is difficult or has stopped, provide artificial respiration.[5][21] Seek immediate medical attention.[5][10]

-

Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water.[16] Seek immediate medical attention.[10]

Spill Response:

-

Small Spills (inside a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5][10]

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[10]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood):

Emergency Spill Response Logic

Caption: Decision-making workflow for responding to a chemical spill.

Waste Disposal

Trifluoroethylated anilines are halogenated organic compounds and must be disposed of as hazardous waste.[22][23]

-

Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[20][22][24]

-

Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[20][23]

-

Containers: Use appropriate, sealed, and chemically compatible containers for waste collection.[20][23]

-

Disposal: Arrange for disposal through your institution's EHS department. Halogenated organic wastes are typically disposed of via high-temperature incineration.[22][25]

-

Prohibition: Never dispose of trifluoroethylated anilines or their waste down the drain or in the regular trash.[8][14][23]

Conclusion

The safe handling of trifluoroethylated anilines is a non-negotiable aspect of responsible research. By understanding the inherent hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with these valuable compounds. A proactive and informed approach to safety not only protects individual researchers and the environment but also upholds the integrity and success of scientific endeavors.

References

-

Aniline . Washington State University. [Link]

-

Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

-

Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC . Agency for Toxic Substances and Disease Registry. [Link]

-

Safety Data Sheet: aniline - Chemos GmbH&Co.KG . Chemos GmbH & Co. KG. [Link]

-

Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed . National Center for Biotechnology Information. [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis . United States Environmental Protection Agency. [Link]

-

hazardous waste segregation . Unknown Source. [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group . University of Illinois Urbana-Champaign. [Link]

-

Material Safety Data Sheet . Alfa Aesar. [Link]

-

Halogenated Solvents in Laboratories - Campus Operations . Temple University. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate . ResearchGate. [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine - PMC . National Center for Biotechnology Information. [Link]

-

2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS CAS-No.: 54396-44-0 MSDS - Loba Chemie . Loba Chemie. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications . American Chemical Society. [Link]

-

ANILINE, N,N-DIMETHYL-P-((ALPHA,ALPHA,ALPHA-TRIFLUORO-P-TOLYL)AZO)- | Substance - EWG . Environmental Working Group. [Link]

-

Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health and Human Services. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. [Link]

-

Discover the Various Types of PPE for Optimal Chemical Safety . unknown source. [Link]

-

School Chemistry Laboratory Safety Guide - CDC . Centers for Disease Control and Prevention. [Link]

-

OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration . Occupational Safety and Health Administration. [Link]

-

What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora . Quora. [Link]

Sources

- 1. abdurrahmanince.net [abdurrahmanince.net]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. nj.gov [nj.gov]

- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Leading Speciality Chemical in India [aarti-industries.com]

- 9. lobachemie.com [lobachemie.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 14. cdc.gov [cdc.gov]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. chemos.de [chemos.de]

- 17. quora.com [quora.com]

- 18. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 19. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 20. campusoperations.temple.edu [campusoperations.temple.edu]

- 21. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. bucknell.edu [bucknell.edu]

- 23. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 24. 7.2 Organic Solvents [ehs.cornell.edu]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the thermal stability and decomposition pathways of 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the thermal behavior of this compound is critical for ensuring safety, optimizing reaction conditions, and maintaining the integrity of active pharmaceutical ingredients (APIs). This document outlines the predicted thermal decomposition mechanisms, provides detailed experimental protocols for characterization, and offers insights into the interpretation of analytical data.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

This compound is a substituted aniline that serves as a crucial building block in the development of fluorinated compounds. The incorporation of fluorine atoms into organic molecules can significantly enhance metabolic stability and bioavailability.[1] The trifluoroethyl group, in particular, is a common motif in modern drug discovery. As with many complex organic molecules, especially those used in pharmaceutical manufacturing, a thorough understanding of their thermal stability is paramount. Uncontrolled decomposition can lead to the formation of impurities, loss of yield, and potentially hazardous situations.[2] Anilines, in general, are known to be a "structural alert" for metabolic instability, and understanding their thermal degradation can provide insights into their overall chemical reactivity.[3][4]

This guide will explore the theoretical and practical aspects of the thermal decomposition of this compound, providing a framework for its safe handling and use in synthetic processes.

Predicted Thermal Decomposition Pathways